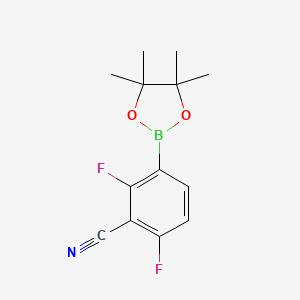

2,4-Difluoro-3-cyanophenylboronic acid pinacol ester

Description

This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical to pharmaceuticals, agrochemicals, and materials science . The electron-withdrawing cyano and fluorine substituents enhance the electrophilicity of the aryl ring, improving reactivity with aryl halides in palladium-catalyzed couplings .

Properties

IUPAC Name |

2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHULEIUEVRXAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a condensation mechanism, where the boronic acid reacts with pinacol in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). The general procedure involves:

-

Dissolving pinacol (1.2 equivalents) in anhydrous ether.

-

Adding 2,4-difluoro-3-cyanophenylboronic acid (1 equivalent) under inert atmosphere.

-

Stirring the mixture at room temperature for 12–24 hours.

-

Concentrating the solution under reduced pressure.

-

Purifying the crude product via flash column chromatography (typically using petroleum ether/ethyl acetate gradients).

Key Parameters and Yield Optimization

-

Solvent Choice : Diethyl ether is preferred due to its low polarity, which facilitates the removal of water via azeotropic distillation.

-

Molar Ratio : A slight excess of pinacol (1.2 eq) ensures complete conversion of the boronic acid.

-

Purification : Gradient elution (95:5 to 3:1 petroleum ether/ethyl acetate) yields the product in >97% purity.

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12–24 hours | |

| Yield | 80–92% (analogous compounds) | |

| Purity Post-Purification | ≥97% |

Coupling of Aromatic Nitriles with Trialkoxyboranes

An alternative method, described in Patent JP6235932B2, involves a two-step process starting from 2,4-difluoro-3-cyanobenzonitrile.

Step 1: Formation of Boronic Acid

The aromatic nitrile undergoes borylation using trialkoxyborane (e.g., trimethyl borate) in the presence of:

-

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) : Acts as a strong base to deprotonate the nitrile.

-

Alkali Metal Salts (e.g., NaOtBu): Facilitates the coupling reaction.

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF) at –78°C to 0°C.

-

Duration: 4–6 hours.

Step 2: Esterification with Pinacol

The intermediate boronic acid is esterified with pinacol using conditions similar to Method 1. This step achieves yields comparable to direct esterification.

| Parameter | Value | Source |

|---|---|---|

| Temperature (Step 1) | –78°C to 0°C | |

| Catalyst | LiTMP + NaOtBu | |

| Overall Yield | Not explicitly reported |

Comparative Analysis of Methods

Efficiency and Practicality

-

Direct Esterification :

-

Coupling Method :

Purity and Characterization

Both methods produce high-purity products (>97%) when coupled with column chromatography. Nuclear magnetic resonance (NMR) data for analogous compounds confirm structural integrity:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-cyanophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.

Common Reagents and Conditions

Palladium catalysts: Such as palladium acetate or palladium chloride.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Tetrahydrofuran, toluene, or dimethylformamide.

Major Products

Biaryl compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Boronic acids: Produced by hydrolysis of the ester group.

Scientific Research Applications

Medicinal Chemistry

DFCPB has been explored for its potential in drug development, particularly as a pharmacophore in the design of inhibitors for various biological targets. Its boronic acid moiety allows for reversible covalent bonding with target proteins, which is crucial in developing therapeutics for diseases such as cancer.

- Case Study : Research has indicated that boronic acids can act as proteasome inhibitors. DFCPB's structure enables it to interact effectively with proteasomes, potentially leading to new cancer therapies that exploit this mechanism.

Organic Synthesis

In organic synthesis, DFCPB serves as an important reagent in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction is fundamental for forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules.

- Application : DFCPB can be utilized to couple with various aryl halides to synthesize biaryl compounds, which are key intermediates in pharmaceuticals and agrochemicals.

Materials Science

The unique properties of DFCPB make it suitable for applications in materials science, particularly in the development of functional materials such as sensors and polymers.

- Research Insight : Studies have shown that incorporating boronic acids into polymer matrices can enhance the material's sensitivity to specific analytes, making them useful in sensor technology.

Data Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Development of proteasome inhibitors for cancer therapy | Inhibitory activity against specific cancer cells |

| Organic Synthesis | Reagent in Suzuki-Miyaura coupling reactions | Synthesis of biaryl compounds |

| Materials Science | Development of functional materials and sensors | Enhanced sensitivity in chemical sensors |

Mechanism of Action

The primary mechanism of action for 2,4-Difluoro-3-cyanophenylboronic acid pinacol ester involves its role as a reagent in the Suzuki-Miyaura coupling reaction. The process includes:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl or styrene product.

Comparison with Similar Compounds

2,4-Difluoro-3-formylphenylboronic Acid Pinacol Ester (CAS: 2121512-76-1)

- Substituents: Formyl (-CHO) at position 3 instead of cyano (-CN).

- However, it offers a handle for further derivatization (e.g., condensation reactions) .

- Applications: Used in synthesizing aldehydes for drug intermediates, contrasting with the cyano group’s role in nitrile-based pharmacophores .

4-Cyano-2-fluorophenylboronic Acid Pinacol Ester (CAS: Not explicitly listed)

4-Fluoro-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester (CAS: 445303-14-0)

- Substituents: Trifluoromethyl (-CF₃) at position 3 instead of cyano.

Reactivity in Cross-Coupling Reactions

| Compound | Substituents | Coupling Efficiency (Relative) | Key Applications |

|---|---|---|---|

| Target Compound | 2,4-F; 3-CN | High (electron-deficient ring) | Antiviral agents, OLED materials |

| 2,4-Difluoro-3-formyl | 2,4-F; 3-CHO | Moderate | Aldehyde-based drug intermediates |

| 4-Cyano-2-fluoro | 2-F; 4-CN | High | Positional isomerism studies |

| 4-Fluoro-3-(CF₃) | 4-F; 3-CF₃ | Moderate (steric hindrance) | Fluorinated agrochemicals |

- Catalyst Compatibility : The target compound likely requires Pd(dppf)Cl₂ or similar catalysts, as seen in related syntheses .

- Yield Optimization : highlights that electron-deficient arylboronates achieve >80% yields in optimized conditions, whereas steric hindrance (e.g., -CF₃) reduces yields to ~70% .

Biological Activity

2,4-Difluoro-3-cyanophenylboronic acid pinacol ester (CAS No. 2216724-47-7) is a boronic ester that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a boronic acid moiety that is crucial for its reactivity in various chemical reactions, including the Suzuki-Miyaura coupling.

- Molecular Formula : C13H14BClF2N

- Molecular Weight : 247.08 g/mol

- CAS Number : 2216724-47-7

The biological activity of 2,4-difluoro-3-cyanophenylboronic acid pinacol ester primarily arises from its ability to participate in biochemical pathways through the formation of covalent bonds with target biomolecules. The boronic acid group allows for reversible binding to diols and other nucleophiles, which is a key feature in drug design.

Key Targets

- Enzymatic Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site.

- Anticancer Activity : Research indicates that boronic esters can induce apoptosis in cancer cells by interfering with cell signaling pathways.

Anticancer Properties

Recent studies have shown that 2,4-difluoro-3-cyanophenylboronic acid pinacol ester exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects includes:

- Inhibition of Cell Proliferation : It disrupts the cell cycle, leading to reduced proliferation rates.

- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death.

Case Studies

- Study on A549 Cell Line : In vitro studies demonstrated that treatment with 2,4-difluoro-3-cyanophenylboronic acid pinacol ester resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.

- MCF-7 and HeLa Studies : Further investigations revealed that the compound could sensitize cancer cells to conventional chemotherapeutics, enhancing their efficacy.

Safety and Toxicology

While the biological activity is promising, it is essential to consider the safety profile of 2,4-difluoro-3-cyanophenylboronic acid pinacol ester:

- Acute Toxicity : Classified under GHS as harmful if swallowed (H302) and causes skin irritation (H315).

- Handling Precautions : Proper laboratory safety measures should be observed when handling this compound due to its potential toxicity.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2,4-difluoro-3-cyanophenylboronic acid pinacol ester, and how is its purity validated?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where aryl halides react with boronic esters under palladium catalysis. For fluorinated derivatives like this, Ni/Cu-catalyzed defluoroborylation of fluoroarenes may also be employed . Purity is validated using NMR (¹H, ¹³C, ¹⁹F) to confirm structural integrity and HPLC for quantifying impurities. UV-vis spectroscopy can monitor reaction progress, as shown in studies of analogous boronic esters reacting with H₂O₂ .

Q. How does solvent choice impact the solubility and stability of this boronic ester during reactions?

- Methodology : Solubility is highly solvent-dependent. Polar aprotic solvents (e.g., acetone, THF) enhance solubility due to favorable interactions with the boronic ester moiety, while nonpolar solvents (e.g., cyclohexane) are less effective . Stability tests under varying pH and temperature conditions are critical; for example, boronic esters hydrolyze faster in aqueous acidic/basic media, necessitating anhydrous storage at 0–6°C .

Q. What spectroscopic techniques are most effective for characterizing fluorinated boronic esters?

- Methodology : ¹⁹F NMR is indispensable for confirming fluorine substitution patterns and detecting side products. IR spectroscopy identifies the B-O stretching band (~1,350 cm⁻¹) in pinacol esters. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of this boronic ester in cross-coupling reactions?

- Methodology : The cyano group increases the electrophilicity of the boron center, accelerating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance from the difluoro substituents may reduce coupling efficiency. Competitive experiments with non-fluorinated analogs (e.g., 4-nitrophenylboronic esters) can quantify electronic effects . Kinetic studies using in situ ¹¹B NMR or stopped-flow spectroscopy may reveal mechanistic details .

Q. What strategies resolve contradictions in reaction outcomes when using α-substituted allylboronic esters alongside this compound?

- Methodology : Low E/Z selectivity in allylboration can arise from competing boronic vs. borinic ester pathways. Pre-treatment of α-substituted allyl pinacol esters with nBuLi and TFAA generates borinic esters, which improve E-selectivity. Comparative studies using kinetic isotope effects or DFT calculations clarify reaction pathways .

Q. Can chemoselective functionalization of this boronic ester be achieved in the presence of other reactive groups (e.g., amines, carbonyls)?

- Methodology : Chemoselectivity is governed by reaction conditions. For example, controlled speciation via pH adjustment or Lewis acid additives (e.g., Mg(OtBu)₂) can suppress side reactions. Parallel experiments with model substrates (e.g., 4-carboxyphenylboronic esters) validate selectivity .

Q. How do solid-state packing interactions affect the photophysical properties of this compound?

- Methodology : Despite lacking heavy atoms, arylboronic esters exhibit room-temperature phosphorescence due to restricted molecular motion in crystalline states. Single-crystal XRD and time-resolved fluorescence spectroscopy correlate packing motifs (e.g., π-stacking, hydrogen bonding) with emission lifetimes .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for pinacol esters in aqueous vs. organic solvents?

- Resolution : Apparent contradictions arise from solvent miscibility. For example, acetone/water mixtures enhance solubility via hydrogen bonding, while immiscible solvents (e.g., cyclohexane) limit dissolution. Wilson equation modeling of solubility vs. temperature (Fig. 3 in ) reconciles discrepancies by accounting for solvent-solvent interactions.

Q. How to interpret variability in catalytic efficiency when using Pd vs. Ni/Cu systems for functionalizing this boronic ester?

- Resolution : Pd catalysts favor cross-coupling with aryl halides, while Ni/Cu systems enable defluoroborylation of fluoroarenes. Conflicting efficiency data may stem from differences in oxidative addition rates (Pd) vs. C-F bond activation (Ni/Cu). Side-by-side screening under standardized conditions (e.g., same solvent, temperature) isolates catalyst-specific effects .

Methodological Best Practices

- Storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis .

- Reaction Monitoring : Use UV-vis (λmax ~290 nm for boronic esters; shifts upon H₂O₂ addition ) or in situ ¹¹B NMR to track reactivity.

- Handling Fluorinated Byproducts : Fluoride release during hydrolysis requires neutralization with CaCO₃ or ion-exchange resins to avoid catalyst poisoning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.